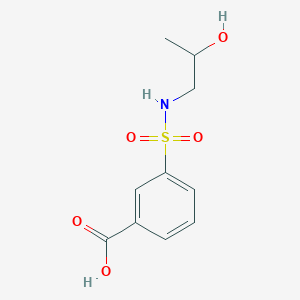
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a sulfamoyl group and a hydroxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl and hydroxypropyl reagents. One common method involves the following steps:
Starting Material: Benzoic acid or a benzoic acid derivative.
Hydroxypropylation: The hydroxypropyl group can be introduced using 2-hydroxypropylamine under appropriate reaction conditions.
The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反应分析
Types of Reactions
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or hydroxypropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学研究应用
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can act as a functional group that interacts with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
4-Sulfamoylbenzoic acid: A similar compound with a sulfamoyl group attached to the benzoic acid moiety.
3-Formylphenylboronic acid: Another benzoic acid derivative with a formyl group.
Uniqueness
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid is unique due to the presence of both sulfamoyl and hydroxypropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
生物活性
Chemical Structure and Properties
3-(n-(2-Hydroxypropyl)sulfamoyl)benzoic acid is a sulfonamide derivative characterized by the following molecular formula: C10H13NO5S and a molecular weight of 259.28 g/mol. Its structure features a benzoic acid core with a sulfamoyl group attached to a hydroxypropyl chain, which may influence its biological activity significantly.
The biological activity of this compound primarily involves its interactions with various biological pathways, particularly those related to protein degradation and enzyme inhibition. Research indicates that compounds with similar structures can modulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein turnover .
In Vitro Studies
In vitro studies have shown that benzoic acid derivatives can enhance the activity of proteasomal enzymes and cathepsins B and L, which are involved in protein degradation. For instance, compounds similar to this compound have demonstrated significant activation of these enzymes, suggesting potential applications in anti-aging therapies and neurodegenerative diseases .
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that certain concentrations do not exhibit significant cytotoxicity, making them promising candidates for therapeutic development . The compound's ability to inhibit specific enzymes also positions it as a potential lead in drug development against conditions influenced by proteostasis dysregulation.
Comparative Biological Activity
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-Chloro-4-methoxybenzoic acid | Proteasome activation | |
| This compound | Cathepsin B & L activation | |
| Probenecid | Uricosuric agent |
Study on Proteasome Activity
A study conducted on benzoic acid derivatives demonstrated that specific compounds could enhance proteasomal activity in human foreskin fibroblasts without inducing cytotoxicity. The most potent compound showed an increase in chymotrypsin-like activity by approximately 467.3% at optimal concentrations .
In Silico Binding Studies
In silico studies have indicated that this compound exhibits strong binding affinity to cathepsins B and L, with Glide Scores indicating favorable interactions. These findings suggest that the compound may serve as an effective modulator of these enzymes, potentially leading to therapeutic applications in diseases characterized by protein aggregation .
属性
分子式 |
C10H13NO5S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC 名称 |
3-(2-hydroxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7(12)6-11-17(15,16)9-4-2-3-8(5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14) |
InChI 键 |
MHVJNZVEQXRANE-UHFFFAOYSA-N |
规范 SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















